![molecular formula C6H7N3O3S2 B2955282 2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid CAS No. 328288-81-9](/img/structure/B2955282.png)
2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid
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Overview
Description
The compound “2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid” is a derivative of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide . This compound is also known as Acetazolamide . It is a carbonic anhydrase inhibitor and increases cerebral blood flow . It inhibits water permeability of membranes by interacting with aquaporins .
Molecular Structure Analysis
The molecular structure of 5-Acetamido-1,3,4-thiadiazole-2-sulfonamide, a related compound, is available . The empirical formula is C4H6N4O3S2 and the molecular weight is 222.245 . More detailed structural analysis might be available in specific databases or scientific literature .Scientific Research Applications
Antibacterial Activity
The 1,3,4-thiadiazole scaffold has been shown to possess considerable antibacterial activity. Compounds with this structure have been compared favorably against standard drugs in their effectiveness against bacteria such as B. subtilis and P. aeruginosa .
Anticancer Properties
Thiadiazole derivatives have demonstrated anticancer effects in various cell lines. For instance, they have shown cytotoxic effects on leukemia cell lines and human cervical carcinoma cell lines through MTT assay evaluations . Additionally, they have displayed anticancer effects comparable to sorafenib in Panc-1 cells .
Mesoionic Character
The mesoionic character of the thiadiazole ring allows compounds containing it to cross cellular membranes easily and interact strongly with biological targets. This property contributes to a broad spectrum of biological activities, making it a versatile scaffold in medicinal chemistry .
Antimicrobial Agents
Newly synthesized 1,3,4-thiadiazole derivatives have been evaluated as antimicrobial agents. They are used as precursors in the synthesis of compounds that exhibit antimicrobial properties .
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
The presence of the 1,3,4-thiadiazole moiety is known to contribute to the low toxicity and great in vivo stability of such compounds .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including anti-inflammatory activity and cytotoxic properties .
properties
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S2/c1-3(10)7-5-8-9-6(14-5)13-2-4(11)12/h2H2,1H3,(H,11,12)(H,7,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNPVLVAROKJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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